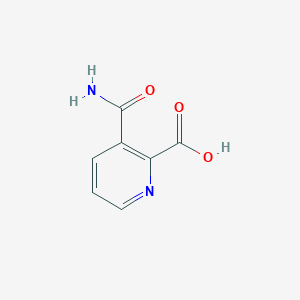
3-Carbamoylpicolinic Acid
Cat. No. B1249324
Key on ui cas rn:
4733-65-7
M. Wt: 166.13 g/mol
InChI Key: CGDAWEVRGAIHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06924284B2
Procedure details


Using a procedure similar to that described for 6H-pyrido[2,3-d]pyridazin-5-one derivatives (Examples 5), 3-carbamoylpicolinic acid (1.5 mmol) was reacted with excess MsCl (4.0 mmol) to yield methyl 3-cyanopicolinate (1.2 mmol). Methyl 3-cyanopicolinate (1.2 mmol), Sc(OTf)3 (0.02 mmol), and diaminopropane (3.0 mmol) were combined and heated at 80° C. for 1 h to yield 7.8-dihydro-6H-1,5,8a-triaza-fluoren-9-one, which was treated with excess hydrazine hydrate (5.0 mmol) in EtOH at RT to yield compound 5-(3-amino-propylamino)-7H-pyrido[2,3-d]pyrido[2,3-d]pyridazin-8-one (0.75 mmol) as a yellow solid.



Identifiers


|
REACTION_CXSMILES
|
N1C2C=NNC(=O)C=2C=C[CH:2]=1.[C:12]([C:15]1[C:16]([C:21]([OH:23])=[O:22])=[N:17][CH:18]=[CH:19][CH:20]=1)(=O)[NH2:13].CS(Cl)(=O)=O>>[C:12]([C:15]1[C:16]([C:21]([O:23][CH3:2])=[O:22])=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=C1C=NNC2=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)C=1C(=NC=CC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(=NC=CC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.2 mmol |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
